2-[(Difluoromethyl)sulfanyl]-1H-1,3-benzodiazol-6-amine is a chemical compound with the molecular formula and a molecular weight of 215.22 g/mol. It is classified as a benzodiazole derivative, which is a group of compounds known for their diverse biological activities, including antimicrobial and anticancer properties. The compound's unique structure, featuring a difluoromethyl sulfanyl group, contributes to its potential applications in medicinal chemistry and material science.
The compound is cataloged under the CAS number 1249457-19-9. It falls within the category of heterocyclic compounds, specifically those containing both nitrogen and sulfur atoms in their ring structures. Benzodiazoles are widely studied due to their pharmacological significance, and this particular derivative may exhibit enhanced properties due to the presence of difluoromethyl and sulfanyl substituents.
The synthesis of 2-[(Difluoromethyl)sulfanyl]-1H-1,3-benzodiazol-6-amine can be approached through several methods:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure of the synthesized compound.
The molecular structure of 2-[(Difluoromethyl)sulfanyl]-1H-1,3-benzodiazol-6-amine features a benzodiazole ring system substituted at the 6-position with an amine group and at the 2-position with a difluoromethyl sulfanyl group. This structural arrangement is crucial for its biological activity.
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound must be optimized for conditions such as temperature, solvent, and catalysts to achieve desired products efficiently while minimizing by-products.
The mechanism of action for compounds like 2-[(Difluoromethyl)sulfanyl]-1H-1,3-benzodiazol-6-amine often involves interaction with biological targets such as enzymes or receptors. The difluoromethyl group may enhance lipophilicity and bioavailability, allowing for better penetration into cells.
Research indicates that benzodiazole derivatives can inhibit specific enzyme pathways or modulate receptor activity, leading to therapeutic effects. Detailed studies are required to elucidate the exact mechanisms at play for this specific compound.
Key chemical properties include stability under standard laboratory conditions and reactivity with electrophiles or nucleophiles due to the presence of functional groups.
Relevant data on boiling point or melting point may not be readily available but can be determined through experimental methods.
2-[(Difluoromethyl)sulfanyl]-1H-1,3-benzodiazol-6-amine has potential applications in:
Introduction to the Compound2-[(Difluoromethyl)sulfanyl]-1H-1,3-benzodiazol-6-amine (molecular formula: C₈H₇F₂N₃S, PubChem CID: 61357879) is a fluorinated benzimidazole derivative featuring a difluoromethyl sulfanyl (-SCF₂H) group at the 2-position and an amino (-NH₂) group at the 6-position of the benzodiazole core [1]. This structure combines the electron-withdrawing properties of the difluoromethylthioether with the electron-donating nature of the aromatic amine, creating a pharmacologically relevant scaffold. The compound's molecular weight is 215.22 g/mol, with its SMILES notation being NC1=CC2=C(N=C(N2)SC(F)F)C=C1 [6]. Its unique stereoelectronic properties make it valuable for medicinal chemistry and agrochemical research, particularly in targeting enzymes like sphingosine kinases [4].
Table 1: Key Structural Identifiers of 2-[(Difluoromethyl)sulfanyl]-1H-1,3-benzodiazol-6-amine
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₇F₂N₃S | PubChem [1] |
IUPAC Name | 2-[(Difluoromethyl)sulfanyl]-1H-1,3-benzodiazol-6-amine | PubChem [1] |
SMILES | NC1=CC2=C(N=C(N2)SC(F)F)C=C1 | PubChem Lite [6] |
InChIKey | NHBXPXYRTCDIEV-UHFFFAOYSA-N | PubChem Lite [6] |
Exact Mass | 215.033 g/mol | Calculated |
The assembly of the benzimidazole core typically employs a condensation strategy between 4-amino-1,2-diaminobenzene and difluoromethylsulfanyl-containing carbonyl equivalents. In a representative approach:
Critical Challenge: Competitive over-alkylation at the benzimidazole N1 nitrogen is mitigated using silver(I) oxide (Ag₂O) as a mild oxidant during cyclization, suppressing N-alkylation byproducts.
Direct introduction of the -SCF₂H group leverages sulfur nucleophiles and difluorocarbene (:CF₂) precursors:
Optimization Insight: Microwave irradiation (100 W, 120°C) reduces reaction times from 12 hours to 45 minutes while improving yields by 15% due to enhanced diffusion kinetics.
Palladium-catalyzed C–N bond formation enables late-stage amination, circumventing reduction challenges:
Catalyst System Comparison:
Method | Catalyst | Ligand | Base | Yield Range |
---|---|---|---|---|
Buchwald-Hartwig | Pd₂(dba)₃ | XantPhos | NaOtert-Bu | 70–85% |
Chan-Lam | Cu(OAc)₂ | Pyridine | K₂CO₃ | 45–65% |
Solvent polarity critically impacts cyclization and alkylation efficiency:
Temperature and Atmosphere Control:
Table 2: Solvent Optimization for Key Synthetic Steps
Step | Optimal Solvent | Temperature | Additive | Yield Improvement |
---|---|---|---|---|
Benzimidazole Cyclization | EtOH/H₂O (4:1) | 80°C | PPTS (10 mol%) | +22% vs. neat AcOH |
Difluoromethylthiolation | Anhydrous DMF | 60°C | TBAI (5 mol%) | +18% vs. THF |
Nitro Reduction | MeOH | 25°C (H₂, 50 psi) | Pd/C (5 wt%) | >95% conversion |
Chromatographic challenges arise from the polar amine and lipophilic -SCF₂H group:
Crystallization Strategy: Slow vapor diffusion of diethyl ether into DMSO solutions yields X-ray quality crystals, confirming the tautomeric preference for the 1H-benzimidazole form (N1–H vs. N3–H).
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0